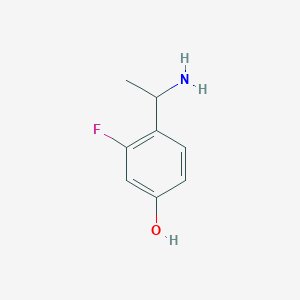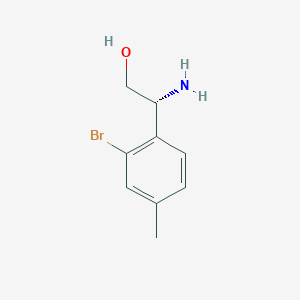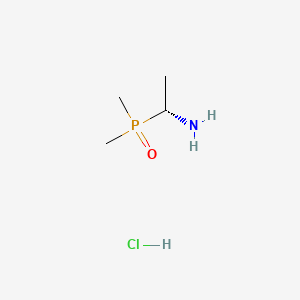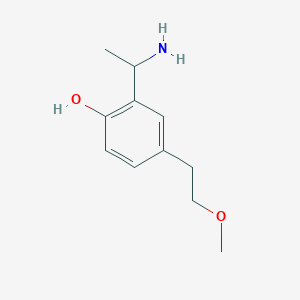
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methoxyethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative, followed by reduction to introduce the amino group. The methoxyethyl group can be introduced through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
化学反应分析
Types of Reactions
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.
科学研究应用
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-(2-Methoxyethyl)phenol: Lacks the aminoethyl group, which may influence its biological activity.
2-(1-Aminoethyl)-4-methylphenol: Has a methyl group instead of a methoxyethyl group, potentially altering its chemical properties.
Uniqueness
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is unique due to the presence of both the aminoethyl and methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-(1-aminoethyl)-4-(2-methoxyethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(12)10-7-9(5-6-14-2)3-4-11(10)13/h3-4,7-8,13H,5-6,12H2,1-2H3 |
InChI 键 |
JILBLBGRPPHDIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)CCOC)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
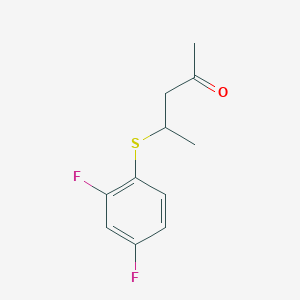

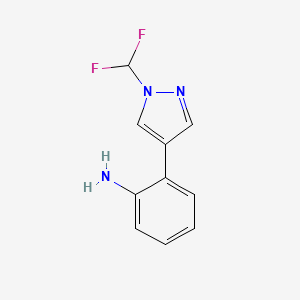
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
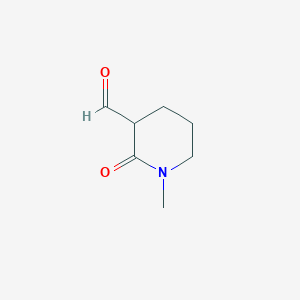
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
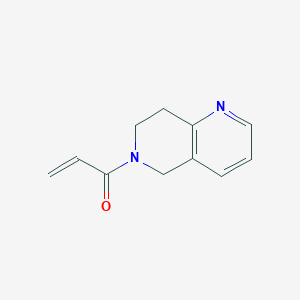
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
